molecular formula C11H15N5O2 B7062903 N-[2-[5-(pyrazol-1-ylmethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide

N-[2-[5-(pyrazol-1-ylmethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide

Cat. No.: B7062903
M. Wt: 249.27 g/mol
InChI Key: FVSWNXPCNWTPQY-UHFFFAOYSA-N
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Description

N-[2-[5-(pyrazol-1-ylmethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide is a complex organic compound that features a pyrazole ring and an oxadiazole ring. These heterocyclic structures are known for their significant biological activities and are often found in various pharmaceutical and agrochemical applications.

Properties

IUPAC Name

N-[2-[5-(pyrazol-1-ylmethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c1-8(17)14-11(2,3)10-13-9(18-15-10)7-16-6-4-5-12-16/h4-6H,7H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSWNXPCNWTPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C)C1=NOC(=N1)CN2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[5-(pyrazol-1-ylmethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide typically involves multiple steps, starting with the formation of the pyrazole and oxadiazole rings. One common method involves the reaction of a substituted aniline with triethylamine in dichloromethane under an ice-water bath, followed by the addition of chloroacetyl chloride . This intermediate can then be further reacted to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[2-[5-(pyrazol-1-ylmethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-[2-[5-(pyrazol-1-ylmethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[5-(pyrazol-1-ylmethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. Molecular simulation studies have shown that similar compounds can fit into active sites of enzymes with high affinity, suggesting a similar mode of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[5-(pyrazol-1-ylmethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide stands out due to its unique combination of pyrazole and oxadiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

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